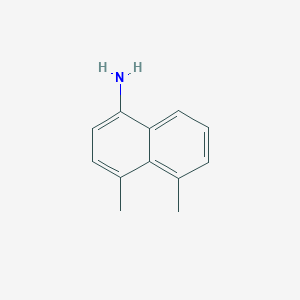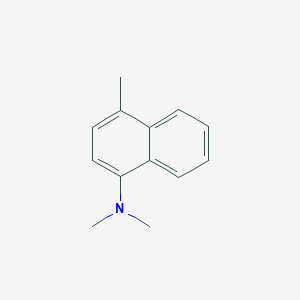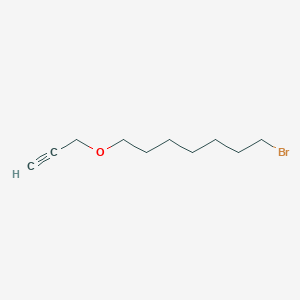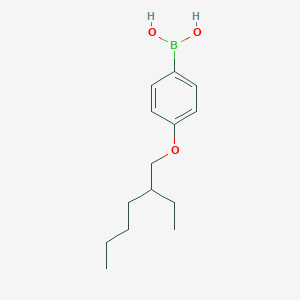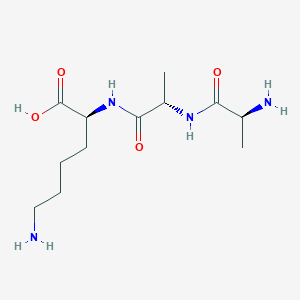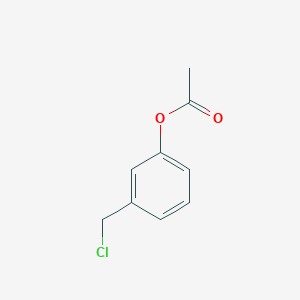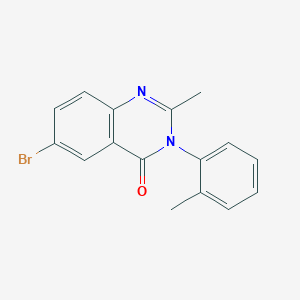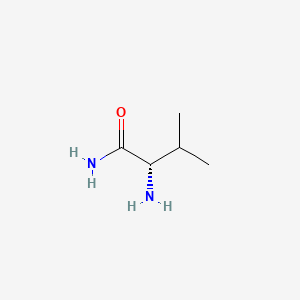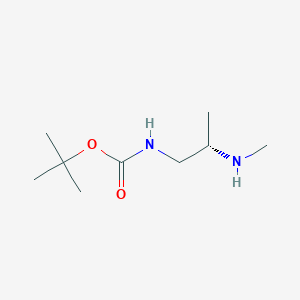
4-Thiazolecarbonitrile, 2-(bromomethyl)-
Descripción general
Descripción
“4-Thiazolecarbonitrile, 2-(bromomethyl)-” is a chemical compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 g/mol . It is also known by other synonyms such as “2-(bromomethyl)-1,3-thiazole-4-carbonitrile”, “2-Bromomethylthiazole-4-carbonitrile”, and "2-Bromomethyl-thiazole-4-carbonitrile" .
Molecular Structure Analysis
The molecular structure of “4-Thiazolecarbonitrile, 2-(bromomethyl)-” includes a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The compound also contains a bromomethyl group attached to the 2-position of the thiazole ring and a nitrile group attached to the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Thiazolecarbonitrile, 2-(bromomethyl)-” include a molecular weight of 203.06 g/mol and a molecular formula of C5H3BrN2S . Other computed properties include a topological polar surface area of 64.9Ų and an XLogP3 of 1.6 .Aplicaciones Científicas De Investigación
- Utility : The compound can be used to introduce a bromomethyl group into various substrates, enabling the synthesis of structurally diverse molecules. For example, it has been employed in the preparation of (bromomethyl)(phenyl)sulfane, which serves as an electrophile and precursor to other compounds .
- Outcome : These hybrid molecules exhibit diverse properties and may find applications in drug discovery, materials science, or bioorganic chemistry .
Bromomethylation Reactions
Thiazole Hybrid Synthesis
Organic Synthesis
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions at the benzylic position . The bromomethyl group attached to the thiazole ring could potentially act as a leaving group, allowing nucleophiles to attack and form new bonds .
Biochemical Pathways
As a building block in chemical synthesis, its effects on biochemical pathways would likely depend on the specific compounds it is used to create .
Pharmacokinetics
As a small molecule with a molecular weight of 203.06 g/mol , it might be expected to have good bioavailability, but this would depend on many factors including its chemical stability, solubility, and the presence of functional groups that could influence its absorption and distribution.
Result of Action
Given its use as a building block in chemical synthesis , the results of its action would likely be highly context-dependent, relating to the specific reactions it is involved in and the compounds it is used to create.
Propiedades
IUPAC Name |
2-(bromomethyl)-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHJWNRMSBGEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3-thiazole-4-carbonitrile | |
CAS RN |
454483-81-9 | |
| Record name | 2-(bromomethyl)-1,3-thiazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}but-2-yn-1-ol](/img/structure/B3267496.png)
![Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate](/img/structure/B3267501.png)
